1-(2-azidoethyl)adamantane
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Overview
Description
1-(2-Azidoethyl)adamantane is a compound that combines the unique structural features of adamantane with an azidoethyl functional group. Adamantane, a tricyclic hydrocarbon, is known for its rigidity and stability, while the azidoethyl group introduces reactivity, making this compound valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)adamantane can be synthesized through a multi-step process. One common method involves the reaction of 1-adamantylmethanol with tosyl chloride to form 1-adamantylmethyl tosylate. This intermediate is then reacted with sodium azide to yield this compound . The reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the presence of the azide group, which can be explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through reactions with nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide and solvents like DMF are commonly used.
Cycloaddition Reactions: Copper(I) catalysts and solvents like acetonitrile are typical.
Reduction Reactions: Reducing agents like LiAlH4 in ether solvents are used.
Major Products:
Substitution Reactions: Various substituted adamantane derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amine derivatives of adamantane.
Scientific Research Applications
1-(2-Azidoethyl)adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)adamantane is primarily based on the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for selective labeling and modification of biomolecules without interfering with native biological processes . The adamantane moiety provides stability and enhances the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
1-Azidoadamantane: Similar structure but lacks the ethyl spacer, resulting in different reactivity.
2-Azidoethyladamantane: Positional isomer with similar properties but different spatial arrangement.
Adamantylmethyl Azide: Another azide derivative with different reactivity due to the methyl group.
Uniqueness: 1-(2-Azidoethyl)adamantane is unique due to the combination of the adamantane core and the azidoethyl group, providing a balance of stability and reactivity. This makes it particularly useful in applications requiring both robust structural integrity and reactive functional groups .
Properties
CAS No. |
26831-49-2 |
---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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